SARS-CoV-2 3CLpro-IN-13
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Overview
Description
SARS-CoV-2 3CLpro-IN-13: is a chemical compound designed to inhibit the activity of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development .
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase .
Mode of Action
The compound interacts with the active site of human PI3Kα . This interaction inhibits the activity of PI3K, thereby preventing the phosphorylation of Akt .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/Akt signaling pathway . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation . Therefore, the compound’s action can have significant downstream effects on these cellular processes.
Result of Action
The compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . In vitro tests have shown that it exhibits potent inhibitory activity against these cell lines, with IC50 values of 2.55 and 3.89 µM respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 3CLpro-IN-13 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and protective groups to facilitate the desired chemical transformations .
Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-13 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of the 3-chymotrypsin-like protease, providing insights into the development of antiviral therapies for COVID-19. Additionally, it serves as a tool for understanding the molecular mechanisms of viral replication and resistance .
Comparison with Similar Compounds
- Nirmatrelvir
- Ensitrelvir
- WU-04
Comparison: SARS-CoV-2 3CLpro-IN-13 is unique in its chemical structure and binding affinity compared to other similar compounds. While nirmatrelvir and ensitrelvir are also 3CLpro inhibitors, this compound exhibits distinct binding interactions and resistance profiles, making it a valuable addition to the arsenal of antiviral agents .
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLBJLRRZKJCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.